

Clinical Trial Data Summary for Losmapimod (15 mg twice daily)

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Compound Focus: Losmapimod

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The table below summarizes the design and key outcomes from two clinical trials investigating **losmapimod**.

Trial Identifier	Phase & Design	Population & Duration	Primary Endpoint(s) & Results	Key Efficacy Findings	Safety & Tolerability
ReDUX4 (NCT04003974) [1]	Phase 2b, Randomized, Double-blind, Placebo-controlled	80 adults with FSHD1; 48 weeks [1]	Change in DUX4-driven gene expression: No significant difference vs. placebo (p=0.56) [1]	Potential improvements in muscle fat infiltration (MRI), functional outcomes (reachable workspace), and patient-reported impression of change [1]	Well tolerated. More TEAEs in losmapimod group (29 vs. 23); most were mild. No deaths or TEAE-related discontinuations [1]
NCT04004000 [2]	Phase 2, Open-label Pilot Study	14 adults with FSHD1; 52 weeks (+ extension) [2]	Safety & Tolerability: No deaths, serious TEAEs, or discontinuations due to TEAEs [2]	Pharmacodynamics: Blood concentrations associated with target engagement and decreased DUX4 expression <i>in vitro</i> were achieved. Clinical outcomes showed a trend toward stabilization/improvement [2]	Losmapimod was well tolerated, supporting further investigation in a larger phase 3 study [2]

Detailed Experimental Protocols

1. Trial Design and Participant Selection

- **Overall Design:** The Phase 2b trial (ReDUX4) was a **randomized, double-blind, placebo-controlled study** conducted across 17 centers. Participants were allocated 1:1 to receive either 15 mg **losmapimod** or a matching placebo orally twice daily for 48 weeks [1]. The Phase 2 pilot study (NCT04004000) was a **single-site, open-label trial** where all participants received the same 15 mg twice-daily regimen for 52 weeks [2].
- **Key Inclusion Criteria:** Participants were adults (aged 18-65 years) with genetically confirmed FSHD1 (specifically, type 1 with loss of repression of DUX4 expression). The ReDUX4 trial required participants to have a Ricci clinical severity score between 2 and 4 and at least one skeletal muscle suitable for biopsy as determined by MRI [1].

2. Primary and Secondary Endpoint Assessments

- **DUX4-Driven Gene Expression (ReDUX4 Primary Endpoint):** Skeletal muscle biopsies were performed at baseline and again at either week 16 or 36. The expression of DUX4-regulated genes was quantified from these samples using **reverse transcription quantitative polymerase chain reaction (RT-qPCR)**. The analysis was performed on a modified intention-to-treat population with available data [1].
- **Safety and Tolerability:** Assessed throughout the studies by monitoring the incidence, severity, and relationship to the study drug of all **treatment-emergent adverse events (TEAEs)**. Standard safety assessments also included clinical laboratory tests, vital signs, and electrocardiograms [1] [2].
- **Pharmacokinetics and Pharmacodynamics (Secondary Endpoints):** Blood samples were collected to measure **losmapimod** concentrations for **pharmacokinetic (PK) analysis**. The relationship between drug exposure and **target engagement** (inhibition of p38 α / β MAPK) was evaluated to confirm the biological activity of the regimen [2].

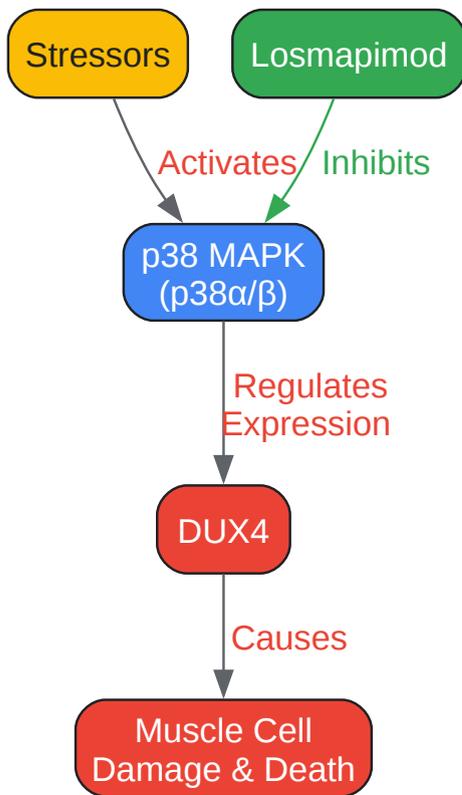
3. Exploratory Efficacy Assessments

- **Muscle Structure (Fat Infiltration): Magnetic Resonance Imaging (MRI)** was used to assess changes in muscle composition, specifically the degree of fat infiltration in skeletal muscles over time [1].
- **Functional Capacity:** The **Reachable Workstation (RWS)** assessment was used as a functional outcome measure. This instrument evaluates the three-dimensional volume of space that a participant can reach with their arms, providing a quantitative measure of shoulder girdle function, which is critically impaired in FSHD [1].
- **Patient-Reported Outcomes:** The **Patient Global Impression of Change (PGIC)** was used to capture participants' perception of their own change in health status throughout the trial [1].

Visualizing Mechanisms and Trial Workflows

The following diagrams, created using Graphviz DOT language, illustrate the proposed drug mechanism and a generalized trial workflow.

Proposed Mechanism of Losmapimod in FSHD1



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This diagram illustrates the hypothesized mechanism of action for **losmapimod** in FSHD1. Cellular stressors activate the p38 MAPK pathway, which regulates the aberrant expression of the DUX4 transcription factor. DUX4 expression drives muscle cell damage and death. **Losmapimod** acts as an inhibitor of p38α/β MAPK, aiming to disrupt this pathogenic cascade. [1] [2]

Simplified Clinical Trial Workflow

This diagram outlines the high-level workflow for the Phase 2b ReDUX4 clinical trial. After screening and baseline assessments, eligible participants were randomized to receive either the investigational drug or a placebo for the 48-week treatment period, after which the study endpoints were assessed. [1]

Conclusion

The 15 mg twice-daily dosing regimen of **losmapimod** has demonstrated a consistent and acceptable safety and tolerability profile in clinical trials for FSHD1. While the primary biomarker endpoint of reducing DUX4-driven gene expression was not met in the Phase 2b study, consistent trends in structural and functional exploratory outcomes provided the rationale for further investigation. The ongoing Phase 3 study will provide more definitive evidence regarding the efficacy of this dosing regimen.

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1. Safety and efficacy of losmapimod in facioscapulohumeral ... [pubmed.ncbi.nlm.nih.gov]
2. An open-label pilot study of losmapimod to evaluate the ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Clinical Trial Data Summary for Losmapimod (15 mg twice daily)]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533590#losmapimod-dosing-regimen-15-mg-twice-daily-clinical-trials>]

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